

Spectroscopic Characterization of N-Benzylglycine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Benzylglycine	
Cat. No.:	B047885	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **N-Benzylglycine**, a key intermediate in the synthesis of various biologically active molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Benzylglycine**.

¹H NMR (Proton NMR) Data

Solvent: D₂O Frequency: (Not specified in search results, typically 300-600 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	m	5H	C ₆ H ₅ -
~4.2	S	2H	-CH ₂ -Ph
~3.6	S	2Н	-CH ₂ -COOH



Note: The NH and COOH protons are typically not observed in D₂O due to deuterium exchange.

¹³C NMR (Carbon NMR) Data

Solvent: (Not specified in search results, typically DMSO-d₆ or D₂O) Frequency: (Not specified in search results, typically 75-150 MHz)

Chemical Shift (δ) ppm	Assignment
~172	C=O (Carboxylic Acid)
~135	C (Quaternary, Phenyl)
~129	CH (Phenyl)
~128	CH (Phenyl)
~127	CH (Phenyl)
~53	-CH₂-Ph
~51	-CH ₂ -COOH

IR (Infrared) Spectroscopy Data

Technique: KBr Pellet or ATR



Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~3030	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (Aromatic Ring)
~1400	Medium	O-H bend (Carboxylic Acid)
~1100	Medium	C-N stretch

MS (Mass Spectrometry) Data

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z	Relative Intensity	Assignment
166	Moderate	[M+H] ⁺ (Protonated Molecular Ion)
165	Low	[M]+ (Molecular Ion)
120	Moderate	[M-COOH]+
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **N-Benzylglycine**.



Instrumentation:

• A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **N-Benzylglycine**.
- Dissolve the sample in approximately 0.7 mL of deuterium oxide (D2O).
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Solvent: D₂O
- Temperature: 298 K
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -2 to 12 ppm
- Data Processing: Fourier transformation, phase correction, and baseline correction.
 Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
- Solvent: D₂O
- Temperature: 298 K



• Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

Relaxation Delay: 2-5 seconds

• Spectral Width: 0 to 200 ppm

 Data Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-Benzylglycine**.

Instrumentation:

 A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Method 1: Attenuated Total Reflectance (ATR)

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid N-Benzylglycine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Method 2: KBr Pellet



- Thoroughly grind a small amount of N-Benzylglycine (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Benzylglycine**.

Instrumentation:

 A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a dilute solution of N-Benzylglycine (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.
- Filter the solution through a syringe filter to remove any particulate matter.

Data Acquisition (Positive Ion Mode ESI):

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: Typically 3-4 kV.
- Drying Gas (N2): Flow rate and temperature are optimized to desolvate the ions.



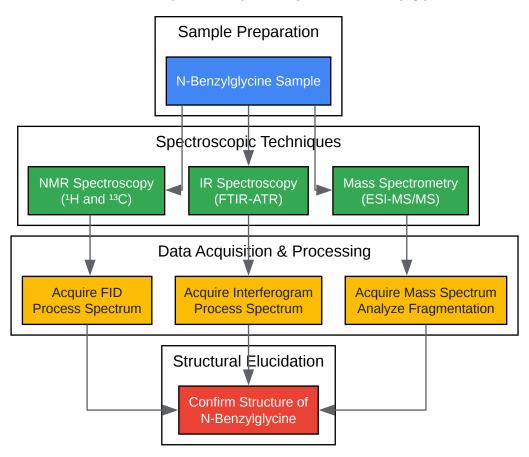
- Mass Range: Scan from m/z 50 to 500.
- Fragmentation (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺ at m/z 166) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

Workflow and Pathway Visualizations

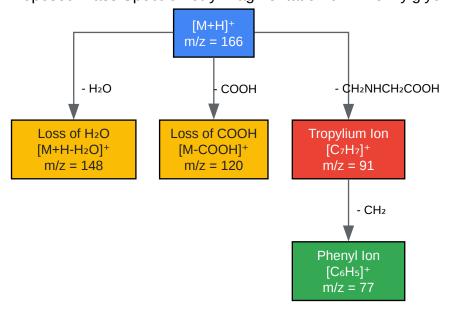
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Benzylglycine**.



Workflow for Spectroscopic Analysis of N-Benzylglycine



Proposed Mass Spectrometry Fragmentation of N-Benzylglycine



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